1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea
説明
特性
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4S/c1-18-5-4-6-22(15-18)29-26(31)30(17-21-9-12-27-13-10-21)14-11-23-20(3)28-25-8-7-19(2)16-24(23)25/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSRPDGBJIRMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)C)C)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a complex organic molecule that features an indole ring system, a pyridine ring, and a thiourea moiety. This structure suggests potential biological activity due to the known pharmacological properties of its constituent parts. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name is as follows:
Antimicrobial Activity
Research has indicated that thiourea derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various strains of bacteria and fungi. In a study focused on thiazole derivatives, compounds with similar structural motifs demonstrated effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . This suggests that the thiourea moiety in our compound may confer similar antimicrobial properties.
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. Indoles are known for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain indole-based compounds can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 . The presence of both the indole and pyridine rings in this compound may enhance its ability to interact with biological targets involved in cancer progression.
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole Derivative | Caco-2 | 39.8 | |
| Indole Derivative | A549 | 31.9 | |
| Thiourea Derivative | Various | Varies |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound's structural features suggest potential toxicity; however, preliminary data indicate that some derivatives exhibit low toxicity towards human cell lines such as HEK-293 . Further studies are required to evaluate the cytotoxic effects specifically related to this compound.
Case Study 1: Synthesis and Evaluation
In a recent study, a series of thiourea derivatives were synthesized and evaluated for their biological activities. Among them, those containing indole structures showed promising results against various bacterial strains and exhibited moderate anticancer activity . This aligns with the expected behavior of our compound based on its structural components.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how well compounds like our target interact with specific proteins involved in disease pathways. These studies suggest that the indole ring can effectively bind to target proteins, potentially inhibiting their function and leading to therapeutic effects .
類似化合物との比較
Structural Analogs with Indole-Ethyl Thiourea Backbones
Compounds such as 1-(2-(1H-indol-3-yl)ethyl)-3-(4-methylphenyl)thiourea (3) and 1-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)thiourea (4) () share the indole-ethyl-thiourea scaffold but differ in aryl substituents. Key distinctions include:
- Substituent Effects : The m-tolyl group in the target compound introduces steric and electronic effects distinct from para-substituted aryl groups (e.g., 4-methyl or 4-chloro in analogs). Meta-substitution may alter binding affinity in protein targets compared to para-substituted derivatives .
- Synthetic Yields : Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) report yields of ~81%, whereas allyl or methylallyl substituents (e.g., compound 19) yield 76%, suggesting substituent-dependent reaction efficiency .
Table 1: Comparison of Indole-Ethyl Thiourea Derivatives
*Synthetic data for the target compound is absent in the provided evidence.
Pyridinyl-Substituted Thioureas
The pyridin-4-ylmethyl group in the target compound is structurally distinct from pyridine-containing analogs such as 1-{3,5-bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(R)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]thiourea (20d) (). Differences include:
Analytical Characterization
The target compound’s characterization would likely mirror methods applied to analogs:
Q & A
Q. How can crystallization failures during X-ray analysis be mitigated?
- Methodological Answer : Screen >500 conditions using high-throughput vapor diffusion (e.g., MemGold Suite). Add co-solvents (5% DMSO) or macrocyclic additives (cyclodextrins) to stabilize hydrophobic moieties (e.g., m-tolyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
